Ethyl N-Cbz-DL-Phenylalaninamide

Description

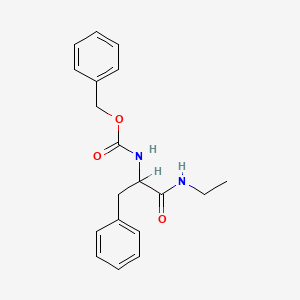

Ethyl N-Cbz-DL-Phenylalaninamide (CAS: 1214107-68-2, MFCD01045534) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises:

- A Cbz (carbobenzyloxy) group for amine protection, ensuring stability during synthetic steps.

- An ethyl ester moiety at the carboxyl terminus.

- A DL-phenylalaninamide backbone, indicating the racemic mixture of the phenylalanine residue.

This compound is valued for its orthogonal protecting group strategy, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name |

benzyl N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZHXUNRCNVFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl N-Cbz-DL-Phenylalaninamide involves several steps. One common method includes the reaction of benzyl chloroformate with DL-phenylalanine to form N-Cbz-DL-phenylalanine. This intermediate is then reacted with ethylamine to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Ethyl N-Cbz-DL-Phenylalaninamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Building Block for Synthesis : Ethyl N-Cbz-DL-Phenylalaninamide serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules such as peptides and pharmaceuticals. Its ability to undergo various reactions (e.g., amide bond formation) makes it valuable in synthetic methodologies.

| Reaction Type | Description |

|---|---|

| Amide Formation | Reacts with carboxylic acids to form amides. |

| Coupling Reactions | Used in peptide synthesis through coupling with other amino acids. |

Biology

Enzyme Inhibition Studies : The compound has been studied for its role in inhibiting enzymes such as carboxypeptidase A, which is crucial for protein digestion. By inhibiting this enzyme, this compound can potentially increase levels of endogenous opioid peptides like enkephalins, influencing pain modulation.

Cellular Effects : In vitro studies have shown that this compound can affect cell growth and antioxidant activity. For instance, it enhances the production of bioactive compounds in plant cell cultures, indicating its role as a growth promoter.

Medicine

Therapeutic Potential : this compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various pathogens.

- Antioxidant Activity : The compound's ability to scavenge free radicals has implications for its use in preventing oxidative stress-related diseases.

| Application Area | Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria. |

| Antioxidant | Reduces oxidative stress markers in cell models. |

Case Study 1: Antitumor Activity

In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research on induced arthritis models showed that treatment with this compound resulted in a significant reduction in paw swelling and inflammation markers, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl N-Cbz-DL-Phenylalaninamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons

(a) Protecting Groups

- Cbz vs. Boc: this compound uses a Cbz group, which is stable under acidic conditions but removable via hydrogenolysis. In contrast, Ethyl 3-bromo-N-Boc-phenylalaninate (Table 1) employs a Boc (tert-butoxycarbonyl) group, which is acid-labile and ideal for orthogonal protection strategies .

(b) Substituent Effects

- Bromine vs. Trifluoromethyl: The bromophenyl group in Ethyl 3-bromo-N-Boc-phenylalaninate increases molecular weight and reactivity for cross-coupling reactions. Conversely, the trifluoromethylpyridinyl group in Ethyl N-{3-[6-(dimethylamino)...}glycinate enhances lipophilicity and resistance to oxidative metabolism .

(c) Backbone Modifications

- Amide vs. Ester: this compound’s amide linkage offers greater hydrolytic stability compared to ester-containing analogues like Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate (CAS: 1159823-83-2), which may degrade under basic conditions .

(d) Racemic vs. Enantiopure Forms

- The DL-configuration in this compound contrasts with enantiopure derivatives (e.g., benzathine benzylpenicillin in ), where stereochemistry directly impacts biological activity .

Biological Activity

Ethyl N-Cbz-DL-Phenylalaninamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme interactions and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of benzyl chloroformate with DL-phenylalanine to form N-Cbz-DL-phenylalanine, which is then reacted with ethylamine. The typical reaction conditions include organic solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It can act as an inhibitor or activator depending on the specific molecular targets involved. The compound's structure allows it to modulate enzyme activity, which is crucial in various biochemical pathways.

Enzyme Interaction

- Enzyme Inhibition : this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can have significant implications in treating diseases where protease activity is dysregulated .

- Protein-Ligand Binding Studies : The compound is frequently used in studies examining enzyme-substrate interactions and protein-ligand binding, providing insights into the dynamics of biochemical reactions.

Biological Activity

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that derivatives of phenylalanine can exhibit antimicrobial effects, potentially making this compound useful in developing antimicrobial agents .

- Potential Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting specific inflammatory pathways .

- Neuroprotective Effects : There is emerging evidence that compounds affecting amyloid peptide release may have neuroprotective properties relevant to Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits serine proteases, which are implicated in various pathological conditions such as cancer and inflammation. The inhibition was quantified using standard biochemical assays .

- Application in Drug Development : Another research highlighted its application in drug development, particularly in creating inhibitors for enzymes involved in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains ethylamino group | Enzyme inhibition, antimicrobial |

| N-Cbz-DL-Phenylalanine | Lacks ethylamino group | Less versatile in synthetic applications |

| Ethyl N-Cbz-L-Phenylalaninamide | Enantiomer with different activity | Potentially different biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.